molecular formula C21H24ClN3O2 B4644270 N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide

N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4644270
M. Wt: 385.9 g/mol
InChI Key: RKOAFDKUINQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide, also known as ACPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide involves the modulation of the GABAergic system. N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of the GABAA receptor, which enhances the inhibitory neurotransmission in the brain. This leads to a decrease in neuronal activity, resulting in the anxiolytic and antipsychotic effects of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of GABA in the brain, which leads to a decrease in the activity of the central nervous system. N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool. The compound is relatively stable and can be easily synthesized in the laboratory. N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has also been shown to have a high affinity for the GABAA receptor, making it a potent modulator of the GABAergic system. However, one of the limitations of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide. One of the potential applications of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide is in the treatment of neurological disorders such as depression and anxiety. Further studies are needed to determine the efficacy and safety of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide in these conditions. Another potential application of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide is in the treatment of pain and inflammation. Future studies should focus on the development of more potent and selective modulators of the GABAergic system, which could lead to the development of novel therapeutics for various neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide is a promising compound that has shown potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound acts as a positive allosteric modulator of the GABAA receptor, leading to the anxiolytic and antipsychotic effects of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide. While there are limitations to the use of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide in certain experiments, the compound has several advantages as a research tool. Further studies are needed to fully understand the potential of N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide in the treatment of various disorders and to develop more potent and selective modulators of the GABAergic system.

Scientific Research Applications

N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has been extensively studied in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has shown potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide has also shown promising results in the treatment of pain and inflammation.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-16(26)17-6-4-7-19(13-17)23-21(27)15-25-11-9-24(10-12-25)14-18-5-2-3-8-20(18)22/h2-8,13H,9-12,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOAFDKUINQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.